- Resolution of pentafluorophenyl 2-phenylpropanoate using combinations of quasi-enantiomeric oxazolidin-2-ones, Tetrahedron: Asymmetry, 2011, 22(4), 413-438

Cas no 90319-52-1 ((4R)-4-phenyl-1,3-oxazolidin-2-one)

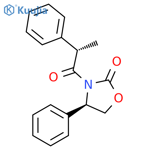

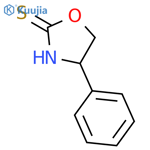

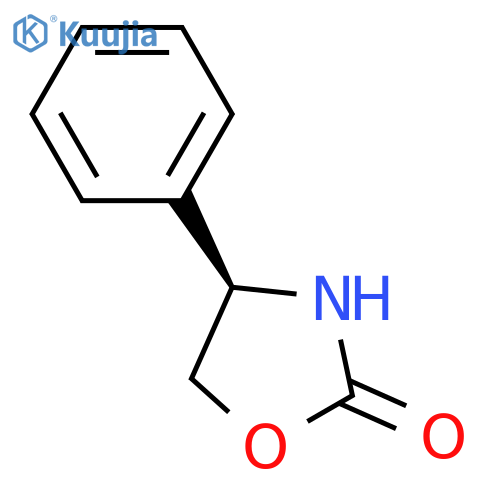

O (4R)-4-fenil-1,3-oxazolidin-2-ona é um composto quiral da classe das oxazolidinonas, caracterizado por um núcleo oxazolidinônico com um substituinte fenil na posição 4 em configuração R. Este heterociclo de cinco membros é amplamente utilizado como auxiliar quiral em síntese assimétrica, destacando-se por sua capacidade de induzir alta estereosseletividade em reações como aldólicas, alilações e ciclizações. Sua rigidez conformacional e a presença do grupo carbonila facilitam a formação de complexos estáveis com metais, otimizando o controle estereoquímico. A configuração R no carbono 4 confere propriedades estereoeletrônicas distintas, essenciais para aplicações em fármacos e intermediários óticos ativos. Sua estabilidade térmica e solubilidade em solventes orgânicos comuns ampliam sua utilidade em condições reacionais diversas.

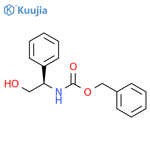

90319-52-1 structure

Nome do Produto:(4R)-4-phenyl-1,3-oxazolidin-2-one

(4R)-4-phenyl-1,3-oxazolidin-2-one Propriedades químicas e físicas

Nomes e Identificadores

-

- (R)-4-Phenyloxazolidin-2-one

- (R)-PH-OXAZOLIDINONE

- (R)-(-)-4-Phenyl-2-o

- -4-PHENYL-2-OXAZOLIDINONE

- (4R)-PHENYL-2-OXAZOLIDINONE

- (R)-4-PHENYL-2-OXAZOLIDINONE

- (R)-4-Phenyl-1-Oxazolidinone

- 4-(R)-2- phenyloxazolidinone

- R-(-)-4-Phenyl-2-oxazolidinone

- R)-(?)-4-Phenyl-2-oxazolidinone

- (R)-(-)-4-Phenyl-2-oxazolidinone

- (4R)-4-phenyl-1,3-oxazolidin-2-one

- R)-(-)-4-Phenyl-2-oxazolidinone

- R)-(−)-4-Phenyl-2-oxazolidinone

- R-4-BENZYL-2-OXAZOLIDINONE

- R-4-PHENYL-2-OXAZOLIDINONE

- (R)-phenyl-2-oxazolidinone

- 2-Oxazolidinone,4-phenyl-, (R)-

- (-)-4-Phenyl-2-oxazolidinone

- (4R)-(-)-4-Phenyl-2-oxazolidinone

- (4R)-4-phenyl-2-oxazolidinone

- (R)-4-Phenyl-1,3-oxazolidin-2-one

- (R)-Phenyloxazolidinone

- 4(R)-Phenyl-2-oxazolidinone

- 2-Oxazolidinone, 4-phenyl-, (4R)-

- (R)-(-)-4-phenyloxazolidin-2-one

- (R)-4-PHENYL-OXAZOLIDIN-2-ONE

- (4R)-4-phenyloxazolidin-2-one

- PubChem6077

- KSC131O9D

- 4alpha-Phenyloxazolidin-2-one

- 4-(R)-Phenyloxazolidin-2-one

- QDMNNMIOWVJVLY-QMMMGPOBSA-N

- EBD40773

- RW1870

- AN

- (4R)-4-Phenyl-2-oxazolidinone (ACI)

- 2-Oxazolidinone, 4-phenyl-, (R)- (ZCI)

- (R)-(-)-4-Phenyl-2-oxazolidinone, 98%

- Q-200026

- SCHEMBL445133

- P1307

- 4-Phenyl-2-oxazolidinone, (4R)-

- CS-W017924

- 86217-38-1

- (S)-(+)-4-Phenyl-2-Oxazolidone

- AC-26759

- MFCD00192393

- EN300-268400

- SS-3215

- D5L96WN6JQ

- DTXSID50352627

- 90319-52-1

- (R)-(-)-4-phenyl-oxazolidin-2-one

- AKOS006341989

- NS00124623

- J-502467

- AKOS015840451

- (4R)-4-phenyl-1,3-oxazolan-2-one

-

- MDL: MFCD00192393

- Inchi: 1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m0/s1

- Chave InChI: QDMNNMIOWVJVLY-QMMMGPOBSA-N

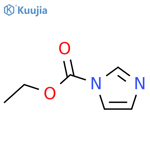

- SMILES: O=C1OC[C@@H](C2C=CC=CC=2)N1

Propriedades Computadas

- Massa Exacta: 163.06300

- Massa monoisotópica: 163.063329

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 1

- Complexidade: 175

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 1

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 1.2

- Carga de Superfície: 0

- Superfície polar topológica: 38.3

- Contagem de Tautomeros: 2

Propriedades Experimentais

- Cor/Forma: White to Yellow Solid

- Densidade: 1.2021 (rough estimate)

- Ponto de Fusão: 131.0 to 133.0 deg-C

- Ponto de ebulição: 407°C at 760 mmHg

- Ponto de Flash: 200 oC

- Índice de Refracção: -72 ° (C=1, AcOEt)

- Estabilidade/Prazo de validade: N/A

- PSA: 38.33000

- LogP: 1.79630

- Actividade Óptica: [α]25/D −48°, c = 2 in chloroform

- Rotação Específica: -49.5 º (c=2, CHCl3)

- Solubilidade: Not determined

(4R)-4-phenyl-1,3-oxazolidin-2-one Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H302+H312+H332

- Declaração de Advertência: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P501

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: 12-36

- Instrução de Segurança: S22-S24/25

- CÓDIGOS DA MARCA F FLUKA:3-10

-

Identificação dos materiais perigosos:

- Frases de Risco:R12

- Condição de armazenamento:Inert atmosphere,Room Temperature

(4R)-4-phenyl-1,3-oxazolidin-2-one Dados aduaneiros

- CÓDIGO SH:2934999090

- Dados aduaneiros:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(4R)-4-phenyl-1,3-oxazolidin-2-one Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0724659451-5g |

(4R)-4-phenyl-1,3-oxazolidin-2-one |

90319-52-1 | 98%(HPLC) | 5g |

¥ 35.3 | 2024-07-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011684-5g |

(4R)-4-phenyl-1,3-oxazolidin-2-one |

90319-52-1 | 98% | 5g |

¥27 | 2024-05-21 | |

| abcr | AB140732-25 g |

(R)-(-)-4-Phenyl-2-oxazolidinone, 99%; . |

90319-52-1 | 99% | 25 g |

€89.40 | 2023-07-20 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0724659435-100g |

(4R)-4-phenyl-1,3-oxazolidin-2-one |

90319-52-1 | 98%(HPLC) | 100g |

¥ 247.1 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R54870-100g |

(R)-4-Phenyloxazolidin-2-one |

90319-52-1 | 100g |

¥166.0 | 2021-09-08 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27171-5g |

(R)-(-)-4-Phenyl-2-oxazolidinone, 98% |

90319-52-1 | 98% | 5g |

¥6184.00 | 2023-03-19 | |

| Enamine | EN300-268400-0.5g |

(4R)-4-phenyl-1,3-oxazolidin-2-one |

90319-52-1 | 95% | 0.5g |

$21.0 | 2023-02-28 | |

| Enamine | EN300-268400-2.5g |

(4R)-4-phenyl-1,3-oxazolidin-2-one |

90319-52-1 | 95% | 2.5g |

$27.0 | 2023-02-28 | |

| Enamine | EN300-268400-100.0g |

(4R)-4-phenyl-1,3-oxazolidin-2-one |

90319-52-1 | 95% | 100.0g |

$87.0 | 2023-02-28 | |

| Ambeed | A155508-10g |

(R)-4-Phenyloxazolidin-2-one |

90319-52-1 | 97% | 10g |

$8.0 | 2025-02-20 |

(4R)-4-phenyl-1,3-oxazolidin-2-one Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 12 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referência

Synthetic Routes 2

Condições de reacção

1.1 Catalysts: Hydrotalcite (Mg6(CO3)[Al(OH)6]2(OH)4.4H2O) Solvents: Toluene ; 5 h, 110 °C

Referência

- Modified Mg:Al hydrotalcite in the synthesis of oxazolidin-2-ones, Organic & Biomolecular Chemistry, 2005, 3(6), 967-969

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Sodium methoxide Solvents: Methanol

Referência

- Development of new methodologies for the 1,3-dipolar cycloaddition of nitrones, 2008, , ,

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Selenium Solvents: Acetonitrile ; 15 min, 30 °C

1.2 Reagents: Oxygen ; 9 h, 30 °C

1.2 Reagents: Oxygen ; 9 h, 30 °C

Referência

- A novel way to chiral 2-oxazolidinones: Selenium-catalyzed cyclocarbonylation of 2-aminoethanols, Tetrahedron, 2007, 63(50), 12419-12423

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Oxygen Catalysts: Potassium iodide , Palladium diiodide Solvents: Methanol

Referência

- Synthesis of 2-oxazolidinones by direct palladium-catalyzed oxidative carbonylation of 2-amino-1-alkanols, Organic Letters, 2000, 2(5), 625-627

Synthetic Routes 6

Condições de reacção

1.1 Catalysts: Nickel acetate , (S,S)-1,2-Bis(2,5-dimethylphospholano)benzene Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; overnight, rt

1.2 Reagents: Hydrogen Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 70 atm, 80 °C

1.2 Reagents: Hydrogen Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 70 atm, 80 °C

Referência

- Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of Enantioselectivity, ACS Catalysis, 2020, 10(19), 11153-11161

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Triethylamine , Chlorodiphenylphosphine Solvents: Acetonitrile ; 15 - 20 min, -40 °C; -40 °C → rt; overnight, rt

Referência

- Carbon Dioxide as a Carbonylating Agent in the Synthesis of 2-Oxazolidinones, 2-Oxazinones, and Cyclic Ureas: Scope and Limitations, Journal of Organic Chemistry, 2010, 75(9), 3037-3046

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Tetraethylammonium perchlorate Catalysts: 2-Pyrrolidone Solvents: Acetonitrile

1.2 -

1.3 Reagents: Tosyl chloride

1.2 -

1.3 Reagents: Tosyl chloride

Referência

- The Reaction of 1,2-amino alcohols with carbon dioxide in the presence of 2-pyrrolidone electrogenerated base. New synthesis of chiral oxazolidin-2-ones, Journal of Organic Chemistry, 2000, 65(15), 4759-4761

Synthetic Routes 9

Condições de reacção

Referência

- Stereochemical synthesis of ring E analogs of methyllycaconitine and 4,5-disubstituted oxazolidinones, 2009, , 71(2),

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Toluene

Referência

- A simple and efficient procedure for the preparation of chiral 2-oxazolidinones from α-amino acids, Synthetic Communications, 1995, 25(4), 561-8

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 15 h, 80 °C

Referência

- Ethyl imidazole-1-carboxylate (EImC) as a carbonylation agent: efficient synthesis of oxazolidin-2-ones from amino alcohols, Chemistry Letters, 2013, 42(2), 109-111

Synthetic Routes 12

Condições de reacção

1.1 Catalysts: Rhodium(1+), [(1R,1′R,2R,2′R)-1,1′-bis(1,1-dimethylethyl)-2,2′-biphospholane-κP1… Solvents: Dichloromethane ; 30 min, rt

1.2 Reagents: Hydrogen Solvents: Dichloromethane ; 16 h, 30 atm, rt

1.2 Reagents: Hydrogen Solvents: Dichloromethane ; 16 h, 30 atm, rt

Referência

- New synthetic strategy for chiral 2-oxazolidinones derivatives via rhodium-catalyzed asymmetric hydrogenation, Tetrahedron Letters, 2016, 57(6), 658-662

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Potassium iodide , Oxygen Catalysts: Palladium diiodide Solvents: 1,2-Dimethoxyethane ; 15 h, 20 atm, 100 °C

Referência

- An Improved Procedure for the Palladium-Catalyzed Oxidative Carbonylation of β-Amino Alcohols to Oxazolidin-2-ones, Journal of Organic Chemistry, 2003, 68(2), 601-604

Synthetic Routes 14

Condições de reacção

1.1 Reagents: (±)-Propylene oxide Solvents: Chloroform ; 60 min, 150 °C; 2 min, 150 °C → 50 °C

Referência

- Desulfurization-oxygenation of chiral 1,3-thiazolidine-2-thiones and 1,3-oxazolidine-2-thiones using propylene oxide and microwave irradiation, Synlett, 2012, 23(19), 2835-2839

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; rt; 12 h, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referência

- Efficient parallel resolution of pentafluorophenyl active esters using quasi-enantiomeric combinations of oxazolidin-2-ones, Tetrahedron: Asymmetry, 2011, 22(4), 439-463

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Carbon tetrachloride , Triethylamine , Triphenylphosphine Solvents: Acetonitrile

Referência

- Formation of cyclic urethanes from amino alcohols and carbon dioxide using phosphorus(III) reagents and haloalkanes, Journal of the Chemical Society, 1993, (1), 5-6

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Potassium carbonate

Referência

- New synthesis of Evans chiral oxazolidinones by using the Sharpless AA reaction, Journal of the Chemical Society, 1998, (11), 1753-1754

(4R)-4-phenyl-1,3-oxazolidin-2-one Raw materials

- (R)-4-Phenyloxazolidine-2-thione

- Ethyl 1H-imidazole-1-carboxylate

- (2R)-2-amino-2-phenylethanol

- 2-Oxazolidinone, 3-[(2S)-1-oxo-2-phenylpropyl]-4-phenyl-, (4R)-

- Cbz-(R)-Phenylglycinol

- 4-phenyl-1,3-oxazol-2(3H)-one

(4R)-4-phenyl-1,3-oxazolidin-2-one Preparation Products

(4R)-4-phenyl-1,3-oxazolidin-2-one Fornecedores

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro Ouro

(CAS:90319-52-1)(R)-(-)-4-Phenyl-2-oxazolidinone

Número da Ordem:2472691

Estado das existências:in Stock

Quantidade:Company Customization

Pureza:98%

Informação de Preços Última Actualização:Friday, 18 April 2025 17:06

Preço ($):discuss personally

Amadis Chemical Company Limited

Membro Ouro

(CAS:90319-52-1)(4R)-4-phenyl-1,3-oxazolidin-2-one

Número da Ordem:A1204292

Estado das existências:in Stock

Quantidade:1kg

Pureza:99%

Informação de Preços Última Actualização:Friday, 30 August 2024 02:52

Preço ($):166.0

(4R)-4-phenyl-1,3-oxazolidin-2-one Literatura Relacionada

-

Zhen-Biao Luo,Ya-Wen Wang,Yu Peng Org. Biomol. Chem. 2020 18 2054

-

Jeffrey Y. W. Mak,Craig M. Williams Nat. Prod. Rep. 2012 29 440

-

Rebekah G. Reynolds,Huong Quynh Anh Nguyen,Jordan C. T. Reddel,Regan J. Thomson Nat. Prod. Rep. 2022 39 670

-

Jaya Prakash Das,Ilan Marek Chem. Commun. 2011 47 4593

-

5. Reaction mechanisms: pericyclic reactionsEdyta M. Greer,Christopher V. Cosgriff Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 2012 108 251

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos Heterocíclicos

- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos heterocíclicos orgânicos azolidinas Oxazolidinonas

- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos heterocíclicos orgânicos azolidinas oxazolidinas Oxazolidinonas

90319-52-1 ((4R)-4-phenyl-1,3-oxazolidin-2-one) Produtos relacionados

- 99395-88-7((4S)-4-phenyloxazolidin-2-one)

- 117049-14-6((S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate)

- 2152-34-3(Pemoline)

- 3182-95-4(L-(-)-Phenylalaninol)

- 102029-44-7((R)-4-Benzyl-2-oxazolidinone)

- 102089-74-7(tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate)

- 90719-32-7((S)-4-Benzyl-2-oxazolidone)

- 76-83-5((chlorodiphenylmethyl)benzene)

- 7480-32-2(4-Phenyloxazolidin-2-one)

- 101053-01-4(pemoline)

Fornecedores recomendados

Hubei Henglvyuan Technology Co., Ltd

(CAS:90319-52-1)(4R)-4-phenyl-1,3-oxazolidin-2-one

Pureza:

Quantidade:

Preço ($):Inquérito/Inquérito

Suzhou Senfeida Chemical Co., Ltd

(CAS:90319-52-1)(R)-(-)-4-Phenyl-2-oxazolidinone

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito